(2-Bromophenyl)(4-chlorophenyl)methanol
Overview
Description
(2-Bromophenyl)(4-chlorophenyl)methanol is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystallography : A study by Li et al. (2012) focused on synthesizing a related compound by oxidizing a methanol derivative under mild conditions. This research highlights the compound's potential in synthetic chemistry and crystallography (Li, Fu-Rong et al., 2012).
Chemical Synthesis : Upreti et al. (1996) described the synthesis of benzothiazepines using reactions involving similar methanol derivatives. This indicates the compound's role in creating complex organic molecules (Upreti, Mani et al., 1996).
Enantiomerically Pure Compounds : Zhang et al. (2014) developed a method for synthesizing enantiomerically pure diarylethanes starting from a related methanol compound. This underscores its use in producing specific enantiomers for pharmaceutical applications (Zhang, Shuo et al., 2014).
Optoelectronic Properties : A study by Shkir et al. (2019) investigated the optoelectronic and charge transport properties of chalcone derivatives, including a compound similar to (2-Bromophenyl)(4-chlorophenyl)methanol. This suggests its potential applications in semiconductor devices (Shkir, M. et al., 2019).
Biocatalytic Synthesis : Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a biocatalytic approach in a microreaction system. This demonstrates its potential in green chemistry and efficient synthesis (Chen, Qiang et al., 2021).
Photogeneration and Reactivity : Protti et al. (2004) studied the photochemistry of chloroanisoles, leading to cationic aromatic species, providing insights into the reactivity of similar halogenated compounds (Protti, S. et al., 2004).
Antimicrobial Activity : Kubba et al. (2018) synthesized thiazole derivatives using a process that includes this compound as an intermediate. This research demonstrates its use in developing antimicrobial agents (Kubba, Ammar A Mahmood et al., 2018).
Electrochemical Applications : Yang et al. (2006) investigated the electrochemical hydrodechlorination of chlorobiphenyls, showing the relevance of similar chlorinated compounds in environmental applications (Yang, Bo et al., 2006).
Properties
IUPAC Name |
(2-bromophenyl)-(4-chlorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRDCSRAGROTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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